5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research, especially in fields such as chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions and interact with different biological targets, making it an area of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step reactions, which can be outlined as follows:
Synthesis of the Pyridazine Core
A precursor pyridazine compound is formed through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.
Functionalization of Pyridazine
Synthesis of the Ethoxybenzenesulfonamide Moiety
Starting with a brominated aromatic compound, ethoxylation can be carried out under basic conditions.
The sulfonamide group is introduced through sulfonylation reactions using appropriate sulfonyl chlorides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. Process optimization might include the use of catalytic agents, controlled temperature conditions, and solvent systems that maximize the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, typically involving the pyridazine ring.
Reduction: : Reduction reactions might target the nitro or carbonyl groups if present in the compound.
Substitution: : Halogen substitution (especially bromine) and nucleophilic substitution on the ethoxy and sulfonamide groups can occur.
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Including sodium borohydride or lithium aluminium hydride for reduction reactions.
Nucleophiles: : Ammonia or amines for nucleophilic substitution reactions.
Major Products: The major products of these reactions depend on the reagents and conditions used. For instance, oxidative reactions may yield higher-order oxidized derivatives, while substitution reactions could result in various substituted analogs of the original compound.
Scientific Research Applications
This compound has notable applications across multiple fields:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Its interactions with biological molecules are studied to understand enzyme functions or to design inhibitors.
Industry: : Used in the synthesis of specialty chemicals, dyes, and polymers due to its reactivity and functional groups.
Mechanism of Action
The mechanism by which 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects involves its binding to specific molecular targets. The pyridazine ring can interact with nucleic acids or proteins, influencing biochemical pathways. The sulfonamide group can mimic natural substrates of enzymes, acting as competitive inhibitors.
Comparison with Similar Compounds
Unique Features:
Substitution Pattern: : The specific bromine, ethoxy, and sulfonamide substitution on the benzene ring.
Pyridazine Ring: : Offering unique interactions compared to other heterocyclic compounds.
2-Ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacking the bromine atom, altering its reactivity.
5-Chloro-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Chlorine instead of bromine affects chemical properties and biological activity.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4S/c1-2-22-12-6-5-11(15)10-13(12)23(20,21)17-8-9-18-14(19)4-3-7-16-18/h3-7,10,17H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIIJAVTSETJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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